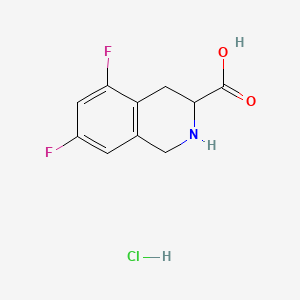
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the isoquinoline ring, a carboxylic acid group at the 3rd position, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5,7-difluoroisoquinoline.
Reduction: The precursor undergoes reduction to form 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline.
Carboxylation: The tetrahydroisoquinoline derivative is then carboxylated at the 3rd position to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.
Substitution: The fluorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Fully saturated isoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on various biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride: This compound has chlorine atoms instead of fluorine atoms at the 5th and 7th positions.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: This compound has a single fluorine atom at the 7th position.
Uniqueness:
Fluorine Substitution: The presence of two fluorine atoms at specific positions provides unique chemical and biological properties.
Carboxylic Acid Group: The carboxylic acid group at the 3rd position allows for further functionalization and derivatization.
Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C10H10ClF2NO2 |
|---|---|
Molecular Weight |
249.64 g/mol |
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-6-1-5-4-13-9(10(14)15)3-7(5)8(12)2-6;/h1-2,9,13H,3-4H2,(H,14,15);1H |
InChI Key |
QACSQPMTPQCAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C(=CC(=C2)F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


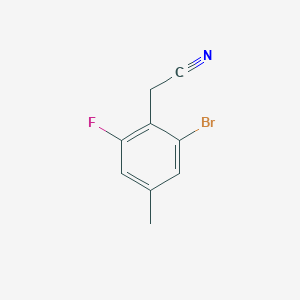
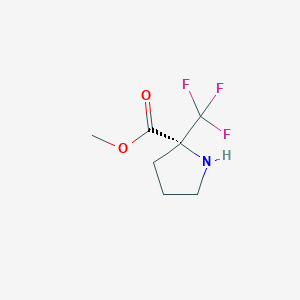
![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)

![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
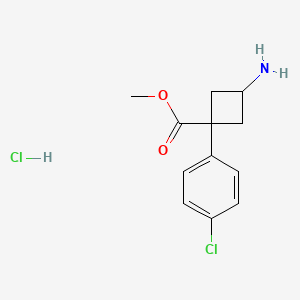
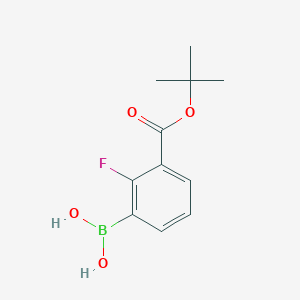
![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)
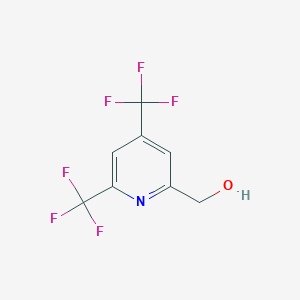

![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
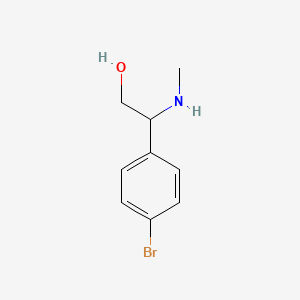
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
